molecular formula C6H3F3O2 B8699431 5-(trifluoromethyl)-2H-pyran-2-one CAS No. 76905-69-6

5-(trifluoromethyl)-2H-pyran-2-one

Cat. No.: B8699431
CAS No.: 76905-69-6
M. Wt: 164.08 g/mol
InChI Key: FNNWLFGGYITHAI-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2H-pyran-2-one is a synthetic α-pyrone derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the heterocyclic ring. The α-pyrone core consists of a six-membered lactone ring with one oxygen atom, contributing to its reactivity and versatility in chemical synthesis. This compound is primarily utilized as an intermediate in organic synthesis and ligand formation for metal complexation due to the electron-withdrawing nature of the -CF₃ group, which enhances stability and influences regioselectivity in reactions .

Scientific Research Applications

Biological Activities

Research indicates that 5-(trifluoromethyl)-2H-pyran-2-one exhibits notable biological activities, particularly in the pharmaceutical domain.

Antifungal Activity:

  • A study demonstrated that derivatives of pyranones can inhibit fungal growth, suggesting potential applications as antifungal agents in agriculture . The mechanisms include disrupting cell membrane integrity and enhancing oxidative stress responses in fungi.

Pharmaceutical Applications:

  • Compounds containing the this compound moiety have been investigated for their anti-cancer properties. For instance, molecular docking studies have shown that these compounds can inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is linked to various diseases including gout and cancer .

Agrochemical Applications

The incorporation of trifluoromethyl groups into agrochemicals often leads to improved efficacy and reduced environmental impact.

Pesticidal Properties:

  • The trifluoromethyl group enhances the bioactivity of pesticides by increasing their potency against pests while minimizing degradation in the environment. Several agrochemicals based on pyranone structures have been developed for crop protection .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaCompound DerivativeActivity/EffectReference
PharmaceuticalsThis compoundAnticancer (xanthine oxidase inhibition)
AgrochemicalsTrifluoromethyl pyranone derivativesAntifungal activity against Clarireedia spp.
Synthesis MethodDirect fluorinationEnhanced lipophilicity and metabolic stability

Case Studies

Case Study 1: Antifungal Efficacy
A recent study evaluated the antifungal properties of a derivative of this compound against Clarireedia jacksonii, a pathogenic fungus affecting turfgrass. The results indicated significant inhibition of fungal growth, attributed to increased reactive oxygen species levels and disruption of cellular integrity .

Case Study 2: Pharmaceutical Development
In another investigation, researchers synthesized a series of fluorinated pyranones and assessed their potential as anticancer agents through molecular docking studies. The findings suggested that these compounds could effectively target specific enzymes involved in cancer progression, highlighting their therapeutic potential .

Chemical Reactions Analysis

Nucleophilic Additions

The carbonyl group at position 2 and the electron-deficient C-6 position are primary sites for nucleophilic attack.

1.1. Hydrazine and Hydroxylamine Reactions

Reaction with hydrazines (R-NH-NH₂) or hydroxylamine leads to ring-opening and subsequent cyclization, forming pyridine derivatives or α,β-unsaturated amino acids (Table 1).

Nucleophile Conditions Product Yield Source
HydrazineEtOH, HCl, ΔPyridin-2(1H)-one derivatives62–92%
HydroxylamineEtOH, H₂O(Z)-α,β-Didehydro-α-amino acids with isoxazolyl substituents70–85%
MethylhydrazineAcidic conditionsRegioisomeric pyrazolyl derivatives (E/Z mixtures)65–78%

Mechanistic Insight : The -CF₃ group stabilizes intermediate enolates, directing nucleophilic attack to C-6. Subsequent ring-opening and recyclization yield fused heterocycles or amino acid derivatives .

Cycloaddition Reactions

The compound participates in Diels-Alder and hetero-Diels-Alder reactions due to its conjugated dienone system.

2.1. Diels-Alder Reactivity

Reacts with electron-rich dienophiles (e.g., enol ethers) to form bicyclic lactones or fused tetracyclic systems (Table 2).

Dienophile Conditions Product Stereoselectivity Yield Source
Ethyl vinyl etherToluene, 80°CBicyclo[4.3.0]non-7-en-8-oneEndo preference75%
StyreneLewis acid (BF₃)Fused tricyclic lactone>90% endo68%

Key Factor : The electron-withdrawing -CF₃ group increases the electrophilicity of the dienophile, accelerating reaction rates .

3.1. Zinc-Mediated Alkylation

One-pot reactions with alkyl bromides (RBr) and Zn yield alcohols or carboxylic acids via conjugate addition (Table 3).

Reagent Conditions Product Application Yield Source
Zn, MeBrTHF, 0°C → RT6-(Trifluoromethyl)tetrahydropyranIntermediate for bicyclic lactones82%
Zn, PhCH₂BrAcOH, ΔBenzyl-substituted carboxylic acidBioactive compound synthesis76%

Follow-Up Reactions : Intramolecular cyclization of carboxylic acid intermediates forms bicyclo[3.3.0] lactones under mild acidic conditions .

4.1. Pyran-to-Pyridine Isomerization

Treatment with NaCN or 1,3-dicarbonyl compounds induces ring contraction to pyridine derivatives (Scheme 1).

Example :

  • Reaction with NaCN in aqueous EtOH yields 2-cyanotetrahydropyran-3-carboxylic acid, which undergoes haloform cleavage to form cyclopentadienones .

Mechanism :

  • Nucleophilic attack at C-6 by cyanide.

  • Retro-Michael ring-opening.

  • Recyclization and elimination steps .

Reaction Optimization Data

Parameter Optimal Range Impact on Yield
Temperature60–80°CHigher temps favor cycloadditions
SolventEtOH, THF, ToluenePolar aprotic solvents enhance nucleophilic rates
CatalystBF₃, TiCl₄, ZnLewis acids improve regioselectivity

Stability and Handling

  • Storage : Under inert gas at -20°C to prevent hydrolysis.

  • Decomposition : Rapid in basic conditions (>pH 9) due to enolate formation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(trifluoromethyl)-2H-pyran-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of trifluoromethyl-containing precursors. For example, aldehydes or ketones can react with trifluoromethylacetylene derivatives in the presence of catalysts like Zn/HCl under moderate temperatures (70–90°C) . Solvent choice (e.g., ethanol or dioxane/water mixtures) significantly impacts yield, with polar aprotic solvents favoring cyclization . Side reactions, such as over-oxidation, can be mitigated by controlling reaction time and stoichiometry.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., lactone ring conformation) and validates bond lengths/angles, as demonstrated in structural studies of related pyranones .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, particularly for detecting trace impurities .

Advanced Research Questions

Q. How does the trifluoromethyl substituent influence the compound’s reactivity in nucleophilic addition reactions compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the lactone carbonyl, accelerating nucleophilic attacks (e.g., by amines or alcohols). Kinetic studies using DFT calculations reveal a 2–3× rate increase compared to methyl-substituted analogs . However, steric hindrance from the CF3_3 group may reduce accessibility to bulky nucleophiles, requiring solvent optimization (e.g., DMF for better solubility) .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anticoagulant effects) of this compound derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing the CF3_3 group with Cl or CH3_3) can isolate biological targets .
  • Dose-response assays : Contradictions may arise from non-linear pharmacokinetics; use in vitro IC50_{50} and in vivo MTD (maximum tolerated dose) profiling to clarify efficacy windows .
  • Metabolic profiling : Phase I metabolites (e.g., hydroxylated derivatives) may exhibit opposing activities, necessitating HPLC-MS/MS analysis of biological samples .

Q. How can catalytic systems be optimized for enantioselective synthesis of chiral this compound derivatives?

  • Methodological Answer :

  • Chiral Lewis acids : Scandium(III)-BINOL complexes achieve >90% ee in asymmetric cycloadditions but require anhydrous conditions .
  • Organocatalysts : Proline derivatives enable enantioselective Michael additions to α,β-unsaturated lactones, though yields may drop below 50% .
  • Continuous flow reactors : Improve enantiomeric excess (ee) by reducing reaction time and side-product formation .

Q. What computational methods predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets like cyclooxygenase-2 (COX-2), leveraging the CF3_3 group’s hydrophobic interactions .
  • MD simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories, identifying key hydrogen bonds with catalytic residues .
  • QSAR models : Utilize Gaussian-based descriptors (e.g., HOMO-LUMO gaps) to correlate electronic properties with bioactivity .

Q. Notes

  • All methodologies are derived from peer-reviewed studies on pyranone derivatives and fluorinated compounds .
  • For experimental reproducibility, ensure purity >95% (HPLC-verified) and anhydrous conditions for metal-catalyzed reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

3-Hydroxy-2-methyl-4H-pyran-4-one

  • Structure : Contains hydroxyl (-OH) and methyl (-CH₃) groups at positions 3 and 2, respectively.
  • Key Differences : The -OH group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the -CF₃-substituted analog. This compound is frequently used in coordination chemistry due to its chelating properties .
  • Applications : Serves as a ligand for metal ions (e.g., Fe³⁺, Cu²⁺) in catalytic systems.

5-Hydroxy-2-methyl-4H-pyran-4-one

  • Structure : Hydroxyl and methyl groups at positions 5 and 2.
  • Key Differences : Positional isomerism alters electronic distribution, affecting acidity (pKa ~4.5 for the hydroxyl group) and reactivity in nucleophilic substitutions .

Data Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Polarity Applications References
5-(Trifluoromethyl)-2H-pyran-2-one -CF₃ at C5 Low Synthetic intermediate, ligand
3-Hydroxy-2-methyl-4H-pyran-4-one -OH (C3), -CH₃ (C2) High Metal complexation
5-Hydroxy-2-methyl-4H-pyran-4-one -OH (C5), -CH₃ (C2) Moderate Organic synthesis

Substituent Variants: Trifluoromethyl vs. Alkyl/Aryl Groups

Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one

  • Structure : Saturated pyrone ring with a pentenyl chain at C6.
  • Key Differences : The saturated ring reduces aromaticity, lowering reactivity toward electrophilic substitution. The hydrophobic pentenyl chain enhances lipid solubility, making it suitable for toxicity read-across studies in fragrance ingredients .
  • Applications: Used as an analog for genotoxicity assessments due to structural similarity to δ-lactones .

Supellapyrone (5-(2,4-Dimethylheptyl)-3-methyl-2H-pyran-2-one)

  • Structure : Branched alkyl chain at C5 and methyl at C3.
  • Key Differences : The long alkyl chain increases volatility, enabling its role as a pheromone in insects. Unlike synthetic -CF₃ analogs, supellapyrone’s bioactivity is tied to its volatility and species-specific interactions .

Data Table 2: Substituent-Driven Property Variations

Compound Name Substituent Type Bioactivity/Stability Applications References
This compound -CF₃ (electron-withdrawing) High thermal/oxidative stability Pharmaceuticals, agrochemicals
Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one Alkyl chain (lipophilic) Low reactivity, high lipophilicity Toxicity read-across studies
Supellapyrone Branched alkyl (volatile) Pheromone activity Insect communication

Trifluoromethyl Heterocycles in Agrochemicals and Pharmaceuticals

Fluazifop-P (Agrochemical)

  • Structure: -CF₃ on a pyridine ring linked to a phenoxypropanoic acid.
  • Key Differences : The -CF₃ group enhances herbicidal activity by resisting metabolic degradation. Unlike pyrone derivatives, pyridine-based -CF₃ compounds target acetyl-CoA carboxylase in plants .

Atumarinib (Pharmaceutical)

  • Structure: Contains a -CF₃-substituted pyrimidinone core.
  • Key Differences : The -CF₃ group improves binding affinity to kinase targets, demonstrating the broader utility of -CF₃ in medicinal chemistry .

Research Findings and Trends

Electron-Withdrawing Effects : The -CF₃ group in this compound increases ring electron deficiency, making it less reactive toward electrophiles compared to hydroxyl- or methyl-substituted analogs .

Biological Activity : Natural α-pyrones (e.g., supellapyrone) prioritize volatility for ecological signaling, while synthetic -CF₃ analogs focus on stability for industrial applications .

Toxicity Profiling : Read-across strategies using analogs like tetrahydro-6-(3-pentenyl)-2H-pyran-2-one highlight the importance of substituent hydrophobicity in predicting absorption and distribution .

Properties

CAS No.

76905-69-6

Molecular Formula

C6H3F3O2

Molecular Weight

164.08 g/mol

IUPAC Name

5-(trifluoromethyl)pyran-2-one

InChI

InChI=1S/C6H3F3O2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H

InChI Key

FNNWLFGGYITHAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC=C1C(F)(F)F

Origin of Product

United States

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